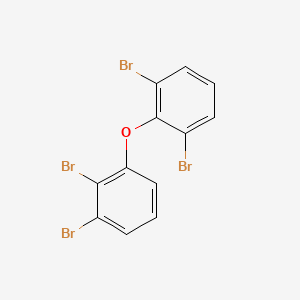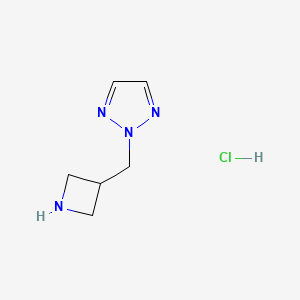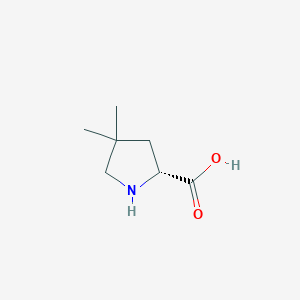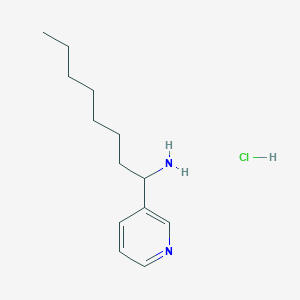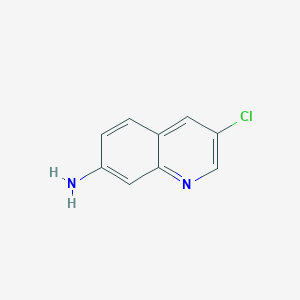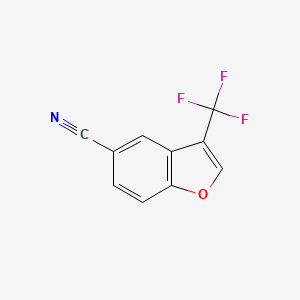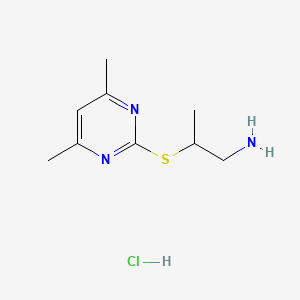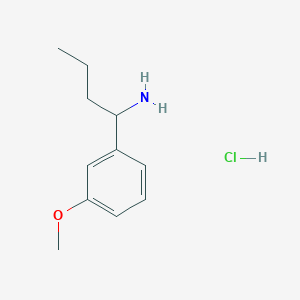![molecular formula C9H19ClN2O B1458031 N-[(1-Aminocyclohexyl)methyl]acetamide hydrochloride CAS No. 1713160-62-3](/img/structure/B1458031.png)
N-[(1-Aminocyclohexyl)methyl]acetamide hydrochloride
概要
説明
N-[(1-Aminocyclohexyl)methyl]acetamide hydrochloride, also known as ACHC, is a chemical compound used in scientific research for its potential as a therapeutic agent. ACHC belongs to the category of cyclohexylamines and has been shown to have promising effects on the central nervous system.
作用機序
N-[(1-Aminocyclohexyl)methyl]acetamide hydrochloride is believed to exert its effects on the central nervous system by binding to the glycine site of the NMDA receptor. This binding enhances the activity of the receptor and promotes the release of neurotrophic factors, which are important for neuronal survival and growth. N-[(1-Aminocyclohexyl)methyl]acetamide hydrochloride also has the ability to inhibit the activity of glutamate transporters, which can lead to increased glutamate levels in the synaptic cleft and enhanced NMDA receptor activity.
生化学的および生理学的効果
Studies have shown that N-[(1-Aminocyclohexyl)methyl]acetamide hydrochloride has a variety of biochemical and physiological effects on the central nervous system. It has been shown to enhance long-term potentiation, which is a process involved in learning and memory. N-[(1-Aminocyclohexyl)methyl]acetamide hydrochloride has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and growth. Additionally, N-[(1-Aminocyclohexyl)methyl]acetamide hydrochloride has been shown to have antioxidant and anti-inflammatory effects, which can protect against neuronal damage.
実験室実験の利点と制限
One advantage of using N-[(1-Aminocyclohexyl)methyl]acetamide hydrochloride in lab experiments is its specificity for the glycine site of the NMDA receptor. This allows for targeted modulation of the receptor without affecting other neurotransmitter systems. However, one limitation of using N-[(1-Aminocyclohexyl)methyl]acetamide hydrochloride is its relatively low potency compared to other NMDA receptor modulators. This can make it difficult to achieve the desired effects at lower concentrations.
将来の方向性
There are several future directions for the study of N-[(1-Aminocyclohexyl)methyl]acetamide hydrochloride. One direction is to further investigate its potential therapeutic effects in neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a treatment for addiction, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, further research is needed to optimize the synthesis method and improve the potency of N-[(1-Aminocyclohexyl)methyl]acetamide hydrochloride as a therapeutic agent.
Conclusion:
In conclusion, N-[(1-Aminocyclohexyl)methyl]acetamide hydrochloride is a promising compound for scientific research due to its potential therapeutic effects on the central nervous system. Its ability to modulate the activity of the NMDA receptor and promote the release of neurotrophic factors makes it a valuable tool for studying learning and memory processes, as well as neurodegenerative and addictive disorders. While there are limitations to its use in lab experiments, further research is needed to fully explore its potential as a therapeutic agent.
科学的研究の応用
N-[(1-Aminocyclohexyl)methyl]acetamide hydrochloride has been shown to have potential therapeutic effects on the central nervous system. It has been studied for its ability to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory processes. N-[(1-Aminocyclohexyl)methyl]acetamide hydrochloride has also been shown to have neuroprotective effects against excitotoxicity, which is a pathological process that can lead to neuronal death.
特性
IUPAC Name |
N-[(1-aminocyclohexyl)methyl]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-8(12)11-7-9(10)5-3-2-4-6-9;/h2-7,10H2,1H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGMOEZZYMLNRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1(CCCCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-Aminocyclohexyl)methyl]acetamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



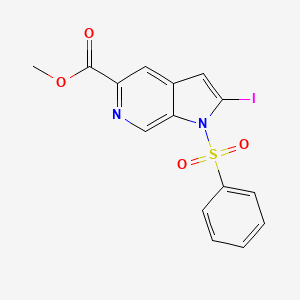
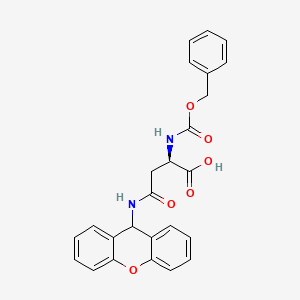
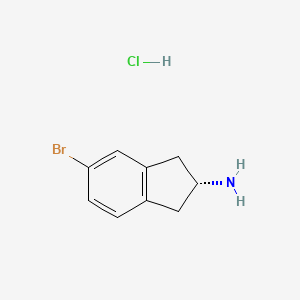
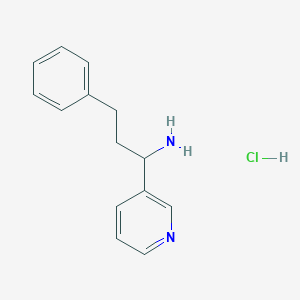
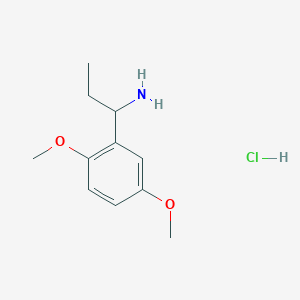
![[4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-yl]methanol](/img/structure/B1457958.png)
